1-ethyl-6-fluoro-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
Description
This compound is a fluorinated quinolinone derivative featuring a 1,2,4-oxadiazole substituent linked to a 3-(trifluoromethyl)phenyl group. Its structural complexity arises from the combination of a dihydroquinolin-4-one core with electron-withdrawing fluorine atoms and a trifluoromethylphenyl-oxadiazole moiety. Such substitutions are often designed to enhance metabolic stability, bioavailability, and target-binding affinity, particularly in medicinal chemistry applications targeting enzymes or receptors sensitive to halogenated motifs .
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O2/c1-2-27-10-15(17(28)14-9-13(21)6-7-16(14)27)19-25-18(26-29-19)11-4-3-5-12(8-11)20(22,23)24/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWGAEBSOCDJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-6-fluoro-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a fluorinated compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 488.4 g/mol. Its structure features a quinoline core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H20F4N4O3 |
| Molecular Weight | 488.4 g/mol |
| CAS Number | 1114828-15-7 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. In vitro tests have shown significant activity against various bacterial strains:
- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values lower than traditional antibiotics like ciprofloxacin.
- Escherichia coli : Demonstrated moderate antibacterial activity.
The compound's mechanism of action appears to involve inhibition of key bacterial enzymes, which is supported by molecular docking studies that suggest effective binding at active sites of target proteins .
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity. A study evaluated its efficacy against several phytopathogenic fungi, revealing:
- Inhibition of mycelial growth : The compound demonstrated moderate to excellent inhibition rates compared to conventional antifungal agents.
The structure-activity relationship indicates that the presence of fluorinated groups enhances its lipophilicity and bioactivity against fungal pathogens .
Anticancer Activity
Emerging research has also pointed towards the anticancer potential of this compound. In vitro assays using cancer cell lines have indicated:
- Cytotoxic effects : The compound displayed significant cytotoxicity against various cancer cell lines, with IC50 values suggesting potent activity.
The proposed mechanism involves the induction of apoptosis in cancer cells, potentially linked to the activation of specific apoptotic pathways .
Case Studies
- Antimicrobial Efficacy : A recent study compared the antibacterial efficacy of 1-ethyl-6-fluoro compounds against a panel of pathogens. Results indicated that this compound outperformed several standard treatments in inhibiting bacterial growth .
- Molecular Docking Studies : Computational studies revealed that the compound effectively binds to bacterial enzymes crucial for cell wall synthesis, thereby inhibiting their function and leading to cell death .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of quinoline and oxadiazole exhibit significant antibacterial and antifungal activities. The incorporation of fluorine atoms enhances lipophilicity and bioavailability, which may contribute to improved pharmacological profiles.
Case Study: Antimicrobial Activity
In a study examining various derivatives of quinoline-based compounds, it was found that compounds similar to 1-ethyl-6-fluoro-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . Further modifications to the oxadiazole ring were shown to enhance this activity.
Agricultural Applications
The compound's structure suggests potential use as a pesticide or herbicide . The presence of trifluoromethyl groups is known to impart herbicidal properties to organic compounds.
Case Study: Herbicidal Efficacy
In agricultural studies, compounds with similar structural features have been evaluated for their effectiveness in controlling weed species. For instance, oxadiazole derivatives have been reported to inhibit the growth of several weed species while showing low toxicity to crop plants . This suggests that this compound could be developed as a selective herbicide.
Material Science
The unique electronic properties of fluorinated compounds lend themselves to applications in organic electronics . The incorporation of such compounds into polymer matrices could enhance the conductivity and stability of electronic devices.
Case Study: Conductive Polymers
Research into fluorinated quinoline derivatives has shown promise in improving the performance of organic light-emitting diodes (OLEDs). The introduction of 1-ethyl-6-fluoro derivatives into polymer blends has been demonstrated to increase charge mobility and device efficiency .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, a comparison is made with 6-fluoro-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one (BI62233; CAS: 1251627-13-0) . Both compounds share a nearly identical scaffold but differ in alkyl chain substitution at the N1 position (ethyl vs. propyl).
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | BI62233 |
|---|---|---|
| Molecular Formula | C₂₁H₁₅F₄N₃O₂ | C₂₁H₁₅F₄N₃O₂ |
| Molecular Weight | 417.36 g/mol | 417.36 g/mol |
| Substituent at N1 | Ethyl (-CH₂CH₃) | Propyl (-CH₂CH₂CH₃) |
| Key Functional Groups | 1,2,4-Oxadiazole, CF₃-phenyl | 1,2,4-Oxadiazole, CF₃-phenyl |
Key Findings:
Propyl substitution in BI62233 may enhance membrane permeability but could increase metabolic vulnerability due to longer alkyl chains .
Electronic Effects: Both compounds retain the 6-fluoro substituent on the quinolinone ring, which stabilizes the aromatic system and influences electronic distribution. The trifluoromethyl group on the phenyl ring provides strong electron-withdrawing effects, likely enhancing interactions with hydrophobic binding pockets in biological targets.
Synthetic Accessibility: The synthesis of such compounds typically involves coupling reactions between preformed oxadiazole intermediates and functionalized quinolinones. outlines a general procedure for analogous triazole-thioether ketones, highlighting the use of α-halogenated ketones and sodium ethoxide-mediated nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
